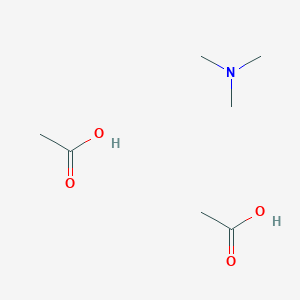

acetic acid;N,N-dimethylmethanamine

Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used as a solvent, catalyst, and precursor in organic synthesis. Its acidic nature (pKa ≈ 4.76) and ability to participate in hydrogen bonding make it essential in reactions like esterifications and condensations .

N,N-Dimethylmethanamine (trimethylamine, N(CH₃)₃) is a tertiary amine with strong basicity (pKa ≈ 9.8) and high solubility in polar solvents. It serves as a methylating agent, catalyst, and intermediate in pharmaceuticals and agrochemicals .

Properties

CAS No. |

62825-22-3 |

|---|---|

Molecular Formula |

C7H17NO4 |

Molecular Weight |

179.21 g/mol |

IUPAC Name |

acetic acid;N,N-dimethylmethanamine |

InChI |

InChI=1S/C3H9N.2C2H4O2/c1-4(2)3;2*1-2(3)4/h1-3H3;2*1H3,(H,3,4) |

InChI Key |

GLBHDKDPQIDYJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylacetamide can be synthesized through several methods:

Acetic Anhydride Method: This involves the reaction of acetic anhydride with dimethylamine.

Acetic Acid Method: In this method, dimethylamine gas is introduced into acetic acid for acylation.

Methyl Acetate Method: This involves the reaction of dimethylamine with methyl acetate.

Industrial Production Methods

Industrial production of N,N-dimethylacetamide primarily uses the acetic anhydride and acetic acid methods due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylacetamide undergoes several types of chemical reactions:

Hydrolysis: In the presence of acids, the acyl-N bond is hydrolyzed to produce acetic acid and dimethylamine.

Condensation Reactions: The compound can act as an electrophile in condensation reactions due to its partially positive carbon.

Common Reagents and Conditions

Acids: Used in hydrolysis reactions.

Major Products Formed

Acetic Acid: Formed during hydrolysis.

Dimethylamine: Also formed during hydrolysis.

Scientific Research Applications

N,N-dimethylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a solvent in organic synthesis and as an intermediate in the formation of pyridine derivatives.

Biology: Utilized in the derivatization of primary sulfonamides and trifluoroacetic acid.

Industry: Used in the synthesis of polyimides, polysulfonamides, and other high molecular weight compounds.

Mechanism of Action

The mechanism of action of N,N-dimethylacetamide involves its ability to act as both an electrophile and a nucleophile due to its chemical structure. The partially positive carbon acts as an electrophile in condensation reactions, while the partially negative nitrogen acts as a nucleophile . This dual functionality allows it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Key Physical and Chemical Properties

| Compound | Structure | pKa | Boiling Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| Acetic Acid | CH₃COOH | 4.76 | 118 | Miscible | Solvent, food preservative |

| Formic Acid | HCOOH | 3.75 | 100.8 | Miscible | Textile dyeing, preservative |

| Propionic Acid | CH₃CH₂COOH | 4.88 | 141 | Miscible | Food additive, herbicides |

- Reactivity : Acetic acid’s weaker acidity compared to formic acid (pKa 3.75) makes it less reactive in deprotonation reactions but more stable in esterifications .

- Applications : Propionic acid’s higher boiling point suits it for high-temperature processes, while acetic acid’s miscibility drives its use in liquid-phase syntheses .

N,N-Dimethylmethanamine vs. Other Amines

Key Physical and Chemical Properties

| Compound | Structure | pKa | Boiling Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| N,N-Dimethylmethanamine | N(CH₃)₃ | 9.8 | 3.5 | Highly soluble | Pharmaceuticals, catalysis |

| Dimethylamine | NH(CH₃)₂ | 10.73 | 7 | Highly soluble | Pesticides, rubber vulcanization |

| Diethylamine | NH(C₂H₅)₂ | 10.98 | 56 | Moderate | Corrosion inhibitors, dyes |

- Basicity : Trimethylamine’s lower basicity compared to dimethylamine (pKa 10.73) reduces its nucleophilicity but enhances its stability in acidic conditions .

- organic reactions .

N,N-Dimethylmethanamine in Drug Development

- Pharmaceutical Intermediates : Trimethylamine derivatives like 1-(5-bromo-2-nitrophenyl)-N,N-dimethylmethanamine are key intermediates in antiviral and anticancer agents .

- Fluorescence Sensors : Computational studies on (anthracen-9-yl)-N,N-dimethylmethanamine reveal its utility in sensor design, with HOMO-LUMO gaps (ΔE ≈ 5.1 eV) enabling selective binding to metal ions .

Comparative Reactivity in Multicomponent Reactions

- Acetic Acid: Promotes cyclization in quinazolinone synthesis via acid-catalyzed imine formation .

- Trimethylamine : Enhances nucleophilic substitution in benzothiazolopyrimidine synthesis by deprotonating substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.